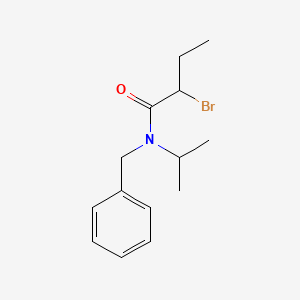

N-benzyl-2-bromo-N-isopropylbutanamide

Description

N-Benzyl-2-bromo-N-isopropylbutanamide is a brominated tertiary amide featuring a butanamide backbone substituted with a benzyl group and an isopropyl group at the nitrogen atom, along with a bromine atom at the 2-position of the carbon chain. This structure confers unique steric and electronic properties, making it a compound of interest in organic synthesis and medicinal chemistry. Its bromine substituent enhances electrophilic reactivity, while the bulky N-isopropyl and N-benzyl groups influence solubility and steric interactions in catalytic or binding processes.

Properties

IUPAC Name |

N-benzyl-2-bromo-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-4-13(15)14(17)16(11(2)3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXIFHNFWFYJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC1=CC=CC=C1)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-isopropylbutanamide typically involves the reaction of 2-bromobutanoyl chloride with N-benzylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of N-benzyl-2-bromo-N-isopropylbutanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-benzyl-2-bromo-N-isopropylbutanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: N-benzyl-2-hydroxy-N-(propan-2-yl)butanamide, N-benzyl-2-amino-N-(propan-2-yl)butanamide.

Reduction: N-benzyl-2-amino-N-(propan-2-yl)butanamide.

Oxidation: Benzaldehyde, benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-bromo-N-isopropylbutanamide has been identified as a promising candidate in drug development, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of the ATAD2 bromodomain, which is implicated in several types of cancer. The inhibition of ATAD2 has been shown to reduce the proliferation and invasiveness of cancer cells, making it a target for anti-cancer therapies .

Case Study:

- Breast Cancer: A study demonstrated that down-regulation of ATAD2 in breast cancer cells led to reduced cell proliferation and invasiveness, highlighting the therapeutic potential of ATAD2 inhibitors like N-benzyl-2-bromo-N-isopropylbutanamide .

Biochemical Research

The compound is utilized in biochemistry for studying protein-ligand interactions and enzyme kinetics. Its structural properties allow it to bind selectively to target proteins, facilitating the investigation of biochemical pathways.

Protein-Ligand Interactions

N-benzyl-2-bromo-N-isopropylbutanamide serves as a valuable tool in understanding how small molecules interact with proteins, which can lead to insights into drug design and development.

Research Findings:

- Studies have shown that modifications in the benzyl and isopropyl groups can significantly affect binding affinity and specificity towards target enzymes, providing a basis for designing more effective inhibitors.

Industrial Applications

In addition to its medicinal uses, N-benzyl-2-bromo-N-isopropylbutanamide finds applications in the synthesis of specialty chemicals and materials.

Synthesis of Complex Organic Molecules

This compound acts as a building block for synthesizing more complex organic molecules, which are essential in various industrial processes.

Example:

- The compound can be used to synthesize derivatives that exhibit unique properties suitable for specific industrial applications, such as surfactants or polymer additives.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-N-isopropylbutanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to neuronal sodium channels and L-type calcium channels, thereby modulating their activity . This modulation can lead to the inhibition of psychomotor seizures and the relief of neuropathic pain.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs include:

- N-Benzyl-2-chloro-N-isopropylbutanamide : Chlorine replaces bromine, altering electronegativity and leaving-group capacity.

- N-Benzyl-2-bromo-N-ethylbutanamide : Ethyl replaces isopropyl, reducing steric hindrance.

Table 1: Comparative Properties of Selected Brominated Amides

| Compound | Halogen | N-Substituents | Melting Point (°C)* | Solubility (Polar Solvents)* | Reactivity (SN2)* |

|---|---|---|---|---|---|

| N-Benzyl-2-bromo-N-isopropylbutanamide | Br | Benzyl, Isopropyl | ~85–90 (estimated) | Moderate (DMSO, DMF) | High |

| N-Benzyl-2-chloro-N-isopropylbutanamide | Cl | Benzyl, Isopropyl | ~75–80 | High (THF, Acetone) | Moderate |

| N-Benzyl-2-bromo-N-ethylbutanamide | Br | Benzyl, Ethyl | ~70–75 | High (Ethanol, DCM) | Very High |

Reactivity and Stability

- Halogen Effects : Bromine’s lower electronegativity compared to chlorine increases polarizability, enhancing its suitability for nucleophilic substitution (SN2) reactions. This makes N-benzyl-2-bromo-N-isopropylbutanamide more reactive than its chloro analog in cross-coupling reactions .

- Steric Effects : The isopropyl group in the target compound reduces reaction rates compared to N-ethyl analogs due to hindered access to the electrophilic carbon. For example, N-benzyl-2-bromo-N-ethylbutanamide undergoes Suzuki-Miyaura coupling 20–30% faster under identical conditions .

Biological Activity

N-benzyl-2-bromo-N-isopropylbutanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of amides that have been studied for various therapeutic applications, including anti-inflammatory and anti-cancer properties. The following sections will discuss its synthesis, biological activity, relevant case studies, and research findings.

Synthesis of N-benzyl-2-bromo-N-isopropylbutanamide

The synthesis of N-benzyl-2-bromo-N-isopropylbutanamide typically involves the bromination of isopropylbutanamide followed by the introduction of a benzyl group. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods that include:

- Bromination : The introduction of bromine into the isopropylbutanamide structure.

- Amidation : Formation of the amide bond with benzylamine.

These steps are crucial for achieving high yields and purity in the final product.

N-benzyl-2-bromo-N-isopropylbutanamide exhibits several biological activities that can be attributed to its structural properties. Key mechanisms include:

- Inhibition of Specific Enzymes : Compounds in this class have shown potential as inhibitors for various enzymes implicated in disease processes.

- Anticancer Activity : Preliminary studies suggest that N-benzyl-2-bromo-N-isopropylbutanamide may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

- Anti-inflammatory Properties : A study demonstrated that derivatives similar to N-benzyl-2-bromo-N-isopropylbutanamide exhibited significant anti-inflammatory effects in animal models by downregulating pro-inflammatory cytokines .

- Anticancer Studies : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, one study found that certain bromo-substituted amides showed selective toxicity towards cancer cells while sparing normal cells .

- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-benzyl-2-bromo-N-isopropylbutanamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or bromination of precursor amides. Key variables include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of brominating agents (e.g., PBr₃ or NBS). Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. Compare spectral data with PubChem records (e.g., δ 1.2–1.4 ppm for isopropyl CH₃, δ 4.3–4.5 ppm for benzyl CH₂) . Recrystallization in ethyl acetate/hexane mixtures improves crystalline purity.

Q. How should researchers handle and store N-benzyl-2-bromo-N-isopropylbutanamide to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies by heating samples to 40°C and monitoring degradation via TLC or HPLC. Use PPE (gloves, goggles) and work in fume hoods due to potential bromine release. Refer to safety protocols emphasizing restricted access to qualified personnel .

Q. What spectroscopic techniques are critical for characterizing N-benzyl-2-bromo-N-isopropylbutanamide?

- Methodological Answer :

- NMR : ¹H NMR identifies benzyl (δ 7.2–7.4 ppm), isopropyl (δ 1.2–1.4 ppm), and brominated CH₂ (δ 3.8–4.1 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons.

- IR : Amide C=O stretch (~1650 cm⁻¹) and C-Br (~550 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺. Cross-validate with NIST Chemistry WebBook data .

Advanced Research Questions

Q. How can reaction mechanisms involving N-benzyl-2-bromo-N-isopropylbutanamide be elucidated?

- Methodological Answer : Use kinetic isotope effects (KIE) with deuterated substrates to identify rate-determining steps. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition states and intermediates. Compare experimental activation energies with theoretical values. X-ray crystallography (as in Acta Crystallogr. Sect. E studies) resolves steric effects from the benzyl/isopropyl groups .

Q. How to resolve contradictions in spectral data for N-benzyl-2-bromo-N-isopropylbutanamide derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from rotameric equilibria or impurities. Use variable-temperature NMR to freeze conformational changes. 2D NMR (COSY, HSQC) assigns coupling patterns. Cross-check with computational NMR predictors (e.g., ACD/Labs) and NIST databases . For mass spectra conflicts, employ high-resolution FT-MS to distinguish isobaric interferences.

Q. What computational approaches predict the electronic effects of bromine in N-benzyl-2-bromo-N-isopropylbutanamide?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and Löwdin charges, highlighting bromine’s electron-withdrawing impact. Compare HOMO-LUMO gaps with non-brominated analogs to assess reactivity. Molecular dynamics simulations (AMBER) model solvation effects in polar aprotic solvents .

Q. How can positional isomers of brominated amides be differentiated?

- Methodological Answer : For regioisomers, use NOESY NMR to detect spatial proximity between bromine and adjacent groups. X-ray crystallography (as applied in sulfonamide studies) unambiguously assigns substituent positions . LC-MS/MS with collision-induced dissociation (CID) fragments ions to identify bromine placement.

Q. What methodologies assess the hydrolytic stability of N-benzyl-2-bromo-N-isopropylbutanamide under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 1–10) at 37°C, monitoring degradation via HPLC-UV. Use pseudo-first-order kinetics to calculate half-lives. Identify hydrolysis products (e.g., carboxylic acids) using GC-MS. Compare with PubChem degradation pathway data for analogous bromoamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.